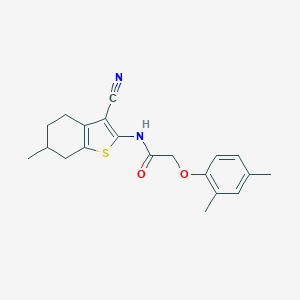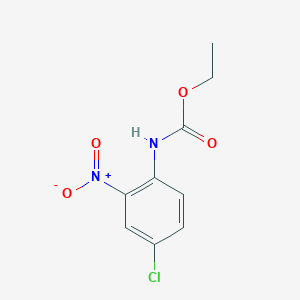
2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)acrylamide is a chemical compound that belongs to the class of acrylamide derivatives. It is also known as ethyl 2-cyano-3-(4-hydroxyphenyl)-N-(4-ethoxyphenyl)acrylamide. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine and material science.
作用機序
The mechanism of action of 2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)acrylamide is not fully understood. However, studies have suggested that it works by inhibiting certain enzymes that are involved in cell growth and proliferation. This leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)acrylamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. In vivo studies have shown that it can reduce the size of tumors and increase the survival rate of animals with cancer.
実験室実験の利点と制限
The advantages of using 2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)acrylamide in lab experiments include its potential anticancer properties, its ability to induce apoptosis, and its inhibitory effects on certain enzymes. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)acrylamide. These include:
1. Investigating its potential use in the treatment of neurodegenerative diseases.
2. Studying its effects on other types of cancer cells.
3. Developing more efficient synthesis methods for this compound.
4. Investigating its potential use in material science, such as in the development of new polymers.
5. Studying its potential toxicity and side effects in vivo.
Conclusion
In conclusion, 2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)acrylamide is a chemical compound that has been studied for its potential applications in medicine and material science. It has been shown to have potential anticancer properties, induce apoptosis, and inhibit the activity of certain enzymes. However, further research is needed to fully understand its mechanism of action and potential toxicity.
合成法
The synthesis of 2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)acrylamide can be achieved through several methods. One of the most common methods involves the reaction of 4-ethoxyaniline with ethyl cyanoacetate to form ethyl 2-cyano-3-(4-ethoxyphenyl)acrylate. This compound is then reacted with 4-hydroxyacetophenone to yield 2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)acrylamide.
科学的研究の応用
2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)acrylamide has been studied for its potential use in various scientific fields. In medicine, it has been investigated for its anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
製品名 |
2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)acrylamide |
|---|---|
分子式 |
C18H16N2O3 |
分子量 |
308.3 g/mol |
IUPAC名 |
(Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H16N2O3/c1-2-23-17-9-5-15(6-10-17)20-18(22)14(12-19)11-13-3-7-16(21)8-4-13/h3-11,21H,2H2,1H3,(H,20,22)/b14-11- |
InChIキー |
RUCJAELZIZCIFW-KAMYIIQDSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)O)/C#N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)O)C#N |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-methylthiourea](/img/structure/B255184.png)
![1-methyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255187.png)

![1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea](/img/structure/B255189.png)
![1-methyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea](/img/structure/B255190.png)

![6-Amino-5-(3-morpholin-4-ylpropyl)pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B255194.png)

![N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine](/img/structure/B255197.png)

![4-(2-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B255201.png)
![Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate](/img/structure/B255204.png)
![2-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B255208.png)